molecular formula C28H32N4O2S B2973506 N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477299-76-6

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2973506
CAS RN: 477299-76-6
M. Wt: 488.65
InChI Key: HRZASBSJFAKHGR-UHFFFAOYSA-N
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Description

“N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains several functional groups including a benzylsulfanyl group, a methoxyphenyl group, a triazol group, and an adamantane-1-carboxamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. These compounds also displayed dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats, highlighting their therapeutic potential beyond antimicrobial applications (Al-Abdullah et al., 2014).

Catalytic Synthesis

Another study explored the catalytic synthesis of N-Aryladamantane-1-carboxamides, offering a methodological advancement in the production of adamantane derivatives. This research presented a straightforward and efficient approach to synthesizing these compounds, which could have various chemical and pharmaceutical applications (Shishkin et al., 2020).

Pharmaceutical Applications

The synthesis and characterization of new polyamide-imides containing pendant adamantyl groups were reported, indicating the potential use of adamantane derivatives in creating materials with specific physical properties, such as high thermal stability. These materials might find applications in the pharmaceutical industry for drug delivery systems or as components of medical devices (Liaw & Liaw, 2001).

Antifungal and Hypoglycemic Activities

Adamantane-Isothiourea hybrid derivatives were synthesized and characterized for in vitro antimicrobial activity against bacteria and Candida albicans, as well as in vivo hypoglycemic activities. This study highlights the diverse biological activities of adamantane derivatives and their potential in developing new therapeutic agents (Al-Wahaibi et al., 2017).

DNA Methylation Inhibitors

Research on 1,2,4-triazole thioether derivatives, including adamantane, demonstrated new potential DNA methylation inhibitors. This finding suggests applications in cancer research and therapy, where modulation of DNA methylation is a key strategy in combating malignancies (Hovsepyan et al., 2018).

properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-34-24-9-7-23(8-10-24)32-25(30-31-27(32)35-18-19-5-3-2-4-6-19)17-29-26(33)28-14-20-11-21(15-28)13-22(12-20)16-28/h2-10,20-22H,11-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZASBSJFAKHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

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